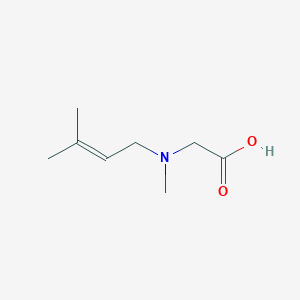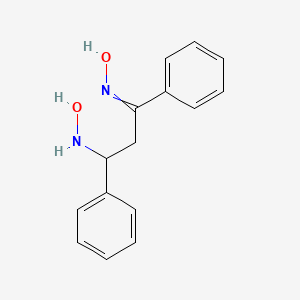
1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen atoms or organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime typically involves the reaction of a ketone with hydroxylamine. The general reaction can be represented as follows: [ \text{R1R2C=O + NH2OH → R1R2C=NOH + H2O} ] In this case, the ketone used is 1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-. The reaction is usually carried out in an acidic or basic medium to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oximes or other derivatives.
Applications De Recherche Scientifique
1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime involves its interaction with molecular targets through its oxime group. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Acetone oxime: Similar structure but with different substituents.
Benzophenone oxime: Another oxime with a different aromatic group.
Cyclohexanone oxime: A cyclic ketone oxime with distinct properties.
Uniqueness: 1-Propanone, 3-(hydroxyamino)-1,3-diphenyl-, oxime is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of aromatic and oxime groups makes it versatile for various applications, distinguishing it from other oximes.
Propriétés
Numéro CAS |
59305-69-0 |
|---|---|
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
N-[3-(hydroxyamino)-1,3-diphenylpropylidene]hydroxylamine |
InChI |
InChI=1S/C15H16N2O2/c18-16-14(12-7-3-1-4-8-12)11-15(17-19)13-9-5-2-6-10-13/h1-10,14,16,18-19H,11H2 |
Clé InChI |
ZUWXMDDZLGXBOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=NO)C2=CC=CC=C2)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)
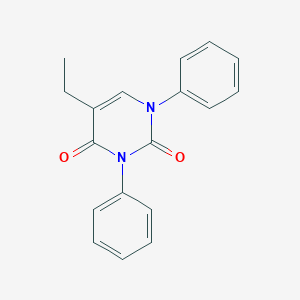
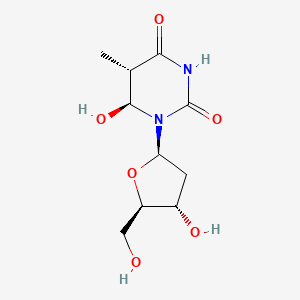
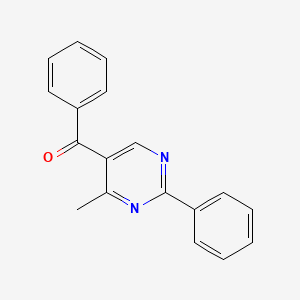
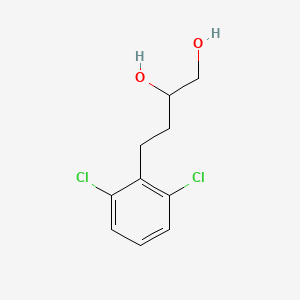
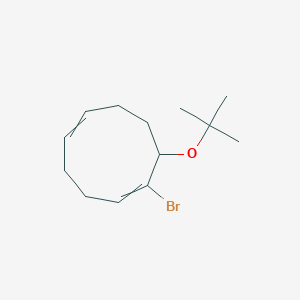
![2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14599657.png)
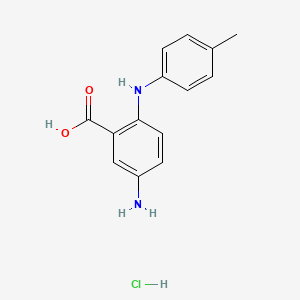
![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)
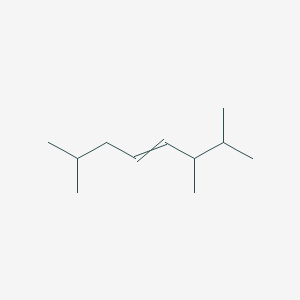

![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)
![1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14599690.png)
